molecular formula C26H32N2O10 B14759199 Thalidomide-O-PEG5-propargyl

Thalidomide-O-PEG5-propargyl

Cat. No.: B14759199
M. Wt: 532.5 g/mol
InChI Key: BQRKTGOUTKDSJA-UHFFFAOYSA-N
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Description

Thalidomide-O-PEG5-propargyl is a compound that combines thalidomide with a polyethylene glycol (PEG) chain and a propargyl group. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The incorporation of the PEG chain enhances the solubility, stability, and biocompatibility of thalidomide, potentially expanding its range of applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-O-PEG5-propargyl typically involves the conjugation of thalidomide with a PEG chain and a propargyl group The process begins with the activation of the PEG chain, followed by its attachment to thalidomide through a series of chemical reactionsCommon reagents used in these reactions include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as copper(I) iodide for click chemistry reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-O-PEG5-propargyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized PEG derivatives, while substitution reactions can result in various conjugates with different biomolecules .

Scientific Research Applications

Thalidomide-O-PEG5-propargyl has a wide range of scientific research applications:

    Chemistry: Used in the synthesis of complex molecules and as a linker in bioconjugation reactions.

    Biology: Employed in the study of protein interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeted drug delivery systems and cancer treatment.

    Industry: Utilized in the development of advanced materials and drug delivery systems.

Mechanism of Action

The mechanism of action of Thalidomide-O-PEG5-propargyl involves its interaction with specific molecular targets. Thalidomide binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of target proteins. The PEG chain enhances the solubility and stability of the compound, while the propargyl group allows for further functionalization and targeting .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-O-PEG5-propargyl is unique due to its propargyl group, which allows for click chemistry reactions. This feature makes it particularly useful in bioconjugation and targeted drug delivery applications, providing a versatile tool for researchers .

Properties

Molecular Formula

C26H32N2O10

Molecular Weight

532.5 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]isoindole-1,3-dione

InChI

InChI=1S/C26H32N2O10/c1-2-8-33-9-10-34-11-12-35-13-14-36-15-16-37-17-18-38-21-5-3-4-19-23(21)26(32)28(25(19)31)20-6-7-22(29)27-24(20)30/h1,3-5,20H,6-18H2,(H,27,29,30)

InChI Key

BQRKTGOUTKDSJA-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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